molecular formula C15H17N3OS B7436842 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one

2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one

Cat. No. B7436842
M. Wt: 287.4 g/mol
InChI Key: SXGMFRGBWIJDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one, also known as DIBO, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has been extensively used in scientific research for its ability to selectively inhibit the activity of a class of enzymes called NADPH oxidases. These enzymes are involved in the production of reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting NADPH oxidases, 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has shown promising results in reducing the levels of ROS and inflammation in various models of disease.

Mechanism of Action

2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one exerts its inhibitory effect on NADPH oxidases by binding to a specific site on the enzyme called the flavin-binding domain. This binding prevents the transfer of electrons from NADPH to the flavin cofactor, which is essential for the production of ROS. As a result, 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one reduces the levels of ROS and inflammation in various models of disease.
Biochemical and Physiological Effects:
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has been shown to have various biochemical and physiological effects in different models of disease. These effects include reducing the levels of ROS and inflammation, improving mitochondrial function, and enhancing neuroprotection. 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one in lab experiments is its selectivity towards NADPH oxidases. This selectivity allows researchers to study the specific role of these enzymes in various physiological and pathological processes. However, one of the limitations of using 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one is its potential off-target effects. These effects may arise from the binding of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one to other enzymes or proteins that share a similar binding site.

Future Directions

There are various future directions for research on 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one. One of the areas of interest is the development of more potent and selective inhibitors of NADPH oxidases. Another area of interest is the investigation of the role of NADPH oxidases in various models of disease, including cancer and neurodegenerative diseases. Additionally, the potential clinical applications of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one and other NADPH oxidase inhibitors in the treatment of these diseases should be explored further.
Conclusion:
In conclusion, 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one is a synthetic compound that has shown promising results in various fields of scientific research. Its ability to selectively inhibit NADPH oxidases has made it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, further research is needed to fully understand the potential clinical applications of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one and other NADPH oxidase inhibitors in the treatment of disease.

Synthesis Methods

The synthesis of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one involves a multi-step process that starts with the reaction between 2-aminobenzothiazole and acetic anhydride, followed by the reaction with 2,4-dimethylimidazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the compound is determined through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-9-18(11(2)16-10)8-7-14-15(19)17-12-5-3-4-6-13(12)20-14/h3-6,9,14H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMFRGBWIJDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)CCC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one

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